molecular formula C9H10O B1175186 heat-shock protein 150 CAS No. 147173-59-9

heat-shock protein 150

Cat. No.: B1175186
CAS No.: 147173-59-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Domain Organization

Hsp150 is encoded by the HSP150 gene, which produces a primary translation product of 412 amino acids. The nascent polypeptide includes an N-terminal signal peptide (residues 1–18) that directs its translocation into the endoplasmic reticulum (ER). Post-translational processing involves cleavage of the signal peptide and subsequent proteolytic maturation by the KEX2 protease, yielding two non-covalently associated subunits:

  • Subunit I (residues 19–71): A 53-amino acid fragment with limited secondary structure.
  • Subunit II (residues 72–412): Comprises 11 tandem repeats of a 19-amino acid sequence (PIR repeats) followed by a unique C-terminal domain.

The repetitive region of subunit II is characterized by a conserved motif rich in serine, threonine, and proline residues, which serves as a scaffold for extensive O-glycosylation. Structural studies using circular dichroism and nuclear magnetic resonance (NMR) confirm that the PIR repeats lack regular secondary structure, adopting a flexible, disordered conformation.

Table 1: Domain Organization of S. cerevisiae Hsp150

Domain Residues Characteristics
Signal peptide 1–18 Cleaved during ER translocation
Subunit I 19–71 KEX2 protease cleavage site at Lys70-Arg71; minimal glycosylation
PIR repeats 72–292 11 tandem repeats of 19-amino acid sequence; O-glycosylation hotspots
C-terminal domain 293–412 Unique sequence; contributes to solubility and secretion

Post-Translational Modifications: O-Glycosylation Patterns

Hsp150 undergoes extensive O-glycosylation, with up to 50% of its mass attributable to carbohydrate modifications. The PIR repeats are heavily decorated with O-linked mannose residues added by protein O-mannosyltransferases (PMTs) in the ER and Golgi. Key features include:

  • Glycosylation Sites : Serine and threonine residues within the PIR repeats are primary targets for O-mannosylation. Mass spectrometry of purified Hsp150 revealed ~30 glycosylation sites per monomer.
  • Functional Roles : O-glycosylation enhances solubility, protects against proteolytic degradation, and facilitates proper folding of Hsp150. Notably, glycosylation is dispensable for COPI-independent ER exit but critical for stability during secretion.

Mechanism of O-Glycosylation :

  • ER-Localized Initiation : PMT1/PMT2 complexes transfer mannose to serine/threonine residues.
  • Golgi Elaboration : Additional α-1,2- and α-1,3-linked mannose residues are appended, creating branched glycans.

Subunit Composition and Quaternary Structure

Mature Hsp150 exists as a heterodimer of subunits I and II, which remain non-covalently associated throughout secretion. While subunit I is largely unmodified, subunit II forms the core of the protein’s tertiary structure. Analytical ultracentrifugation and size-exclusion chromatography indicate that Hsp150 adopts a monomeric configuration in solution, with no evidence of higher-order oligomerization. However, its flexible PIR repeats enable dynamic interactions with cell wall components, such as β-1,3-glucan, via alkali-sensitive linkages.

Structural Plasticity :

  • The absence of rigid secondary structure in the PIR repeats allows Hsp150 to act as a molecular scaffold, adapting to diverse client proteins during stress.
  • Mutational studies show that deletion of the repetitive region abolishes cell wall binding, underscoring its functional importance.

Comparative Analysis of Yeast Hsp150 Orthologs

Hsp150 orthologs have been identified in multiple yeast species, revealing conserved domain architectures and functional roles:

Table 2: Orthologs of Hsp150 in Yeast

Species Ortholog PIR Repeats Key Features
S. cerevisiae Hsp150 (Pir2) 11 Canonical O-glycosylation; COPI-independent secretion
Candida albicans Pir1 8 Reduced repeat number; role in cell wall adhesion
Ashbya gossypii Ael110Wp 10 Structural conservation; divergent C-terminal domain
Debaryomyces hansenii Deha2B13442P 9 Enhanced glycosylation; stress-inducible expression

Evolutionary Insights :

  • The PIR repeat domain is evolutionarily conserved, with sequence similarity ranging from 40–60% across species.
  • C. albicans Pir1 lacks the N-terminal subunit I but retains O-glycosylation-dependent secretion.
  • In Schizosaccharomyces pombe, a homolog with 4 PIR repeats exhibits heat shock regulation, mirroring Hsp150’s stress response.

Functional Divergence :

  • While S. cerevisiae Hsp150 contributes to cell wall stability under heat stress, C. albicans Pir1 is implicated in host-pathogen interactions.
  • Orthologs in methylotrophic yeasts (e.g., Komagataella phaffii) show expanded repeat numbers, correlating with enhanced secretion efficiency.

Properties

CAS No.

147173-59-9

Molecular Formula

C9H10O

Synonyms

heat-shock protein 150

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Heat-Shock Proteins and Related Factors

The following table and analysis compare HSP150 (interpreted as the yeast HSE-binding protein) with structurally and functionally related HSPs and regulatory factors:

Table 1: Comparative Analysis of Heat-Shock Proteins and Associated Factors

Protein Name Molecular Weight (kDa) Function Organism Regulatory Mechanism Key References
HSP150 (HSE-binding) ~150 Transcription factor, binds HSE Saccharomyces cerevisiae Activated by stress; binds DNA to initiate HSP synthesis
HSP70 ~70 Chaperone, protein folding Eukaryotes, Bacteria Induced by heat; interacts with co-chaperones (e.g., DnaJ)
DnaK ~70 Chaperone, protein folding Bacteria (e.g., E. coli) Regulated by HspR; cooperates with DnaJ
GroEL/ES ~60 (GroEL), ~10 (GroES) Chaperonin complex Bacteria Feedback-regulated by HrcA; assists in protein folding
HspR ~40 Transcriptional repressor Helicobacter pylori Inhibited by CbpA; modulates heat-shock gene expression
SCJ1 (DnaJ homolog) ~40 Co-chaperone, protein sorting Saccharomyces cerevisiae Partners with Hsp70 homologs (e.g., Ssa1)
HsfA8a ~50 Heat-shock transcription factor Sorbus pohuashanensis Activates HSPs; enhances thermotolerance

Functional and Mechanistic Insights

Transcription Factors vs. Instead, it directly binds HSE sequences to activate stress-response genes, including those encoding HSPs . Its regulation is post-translational, with activity induced by stress without requiring new protein synthesis . HSP70/DnaK: These chaperones prevent protein aggregation and assist in folding nascent polypeptides. HSP70 induction in human cells (e.g., U-937 promonocytes) correlates with stress-induced cytoskeletal stabilization (e.g., vimentin upregulation) . DnaK in bacteria also supports protein export by substituting for SecB under heat shock .

Regulatory Complexity in Bacteria

  • In H. pylori, two repressors (HrcA and HspR) govern heat-shock genes. HrcA is regulated by GroESL, while HspR is modulated by CbpA, a dual-function protein acting as a DnaJ-like co-chaperone and nucleoid organizer . This contrasts with E. coli, where DnaK and DnaJ form a classic chaperone pair .

Structural and Evolutionary Divergence Eukaryotic HSP70s (e.g., HSP70B') exhibit C-terminal divergence, enabling organelle-specific functions like ER retention .

Therapeutic and Biotechnological Implications Small molecules targeting HSP90 (e.g., alvespimycin) or HSF1 (e.g., withaferin A) exploit HSP regulatory networks to disrupt cancer cell homeostasis . Similarly, bacterial GroEL/ES systems are leveraged in bioremediation to mitigate copper stress .

Preparation Methods

Vector Construction and Cloning Strategies

The recombinant production of HSP150 typically begins with vector construction using prokaryotic or eukaryotic expression systems. For bacterial expression, the pPROExHTa vector has been successfully employed for heat-shock proteins such as Hsp70, leveraging NcoI and XhoI restriction sites for directional cloning. A similar approach is adaptable for HSP150, wherein the target gene is amplified via PCR, digested with compatible enzymes, and ligated into the expression vector. Critical parameters include:

  • Codon optimization : Ensuring compatibility between the host organism (e.g., E. coli) and the HSP150 gene sequence to enhance translation efficiency.

  • Promoter selection : Inducible promoters like the T7/lac system enable controlled expression, minimizing basal protein production before induction.

Post-ligation, recombinant plasmids are transformed into competent E. coli strains (e.g., DH5α) via heat shock at 42°C for 1.5 minutes, followed by recovery in SOC medium. Colony PCR and sequencing confirm successful cloning.

Induction and Optimization of Protein Expression

HSP150 expression is induced using isopropyl β-D-1-thiogalactopyranoside (IPTG), with optimal concentrations and incubation times determined empirically. For instance, Hsp70 expression peaks at 6 hours post-induction with 1 mM IPTG at 37°C. Key variables affecting HSP150 yield include:

  • Temperature : Lower temperatures (e.g., 25°C) may improve solubility for eukaryotic proteins prone to aggregation.

  • Inducer concentration : Titrating IPTG from 0.1 to 1 mM balances protein yield and bacterial viability.

Post-induction, cells are harvested via centrifugation (e.g., 4,000 × g for 20 minutes) and lysed using sonication or chemical methods.

Purification of HSP150

Affinity Chromatography

His-tagged HSP150 is purified using immobilized metal affinity chromatography (IMAC). The lysate supernatant, adjusted to 8 M urea in 100 mM NaH2PO4 and 10 mM Tris-Cl (pH 8.0), is incubated with Ni-NTA agarose for 2 hours to facilitate binding. Contaminants are removed through sequential washes with decreasing pH buffers (e.g., pH 6.3), and the protein is eluted at pH 4.5.

Table 1: Buffers for Ni-NTA Affinity Chromatography

StepBuffer CompositionpHPurpose
Binding100 mM NaH2PO4, 10 mM Tris-Cl, 8 M urea8.0Denature and bind His-tagged protein
Wash100 mM NaH2PO4, 10 mM Tris-Cl, 8 M urea6.3Remove weakly bound contaminants
Elution100 mM NaH2PO4, 10 mM Tris-Cl, 8 M urea4.5Release purified protein

Post-elution, dialysis against phosphate-buffered saline (PBS) removes urea and stabilizes the native conformation.

Size-Exclusion Chromatography (SEC) for Complex Analysis

SEC resolves HSP150-substrate complexes and evaluates oligomeric states. Using a TSK G4000 SW XL column equilibrated with 100 mM sodium phosphate and 200 mM NaCl (pH 7.3), HSP150 elutes as a dodecamer (~480 kDa) under native conditions. Heating HSP150 with substrates (e.g., malate dehydrogenase) at 45°C induces complex formation, shifting elution profiles to higher molecular weights.

Table 2: SEC Parameters for HSP150-Substrate Complexes

SubstrateIncubation TemperatureRetention Time ShiftComplex Stability
MDH45°C12.5 → 10.2 minutesStable at 22°C
GAPDH45°C12.5 → 8.7 minutesPrecipitation at 120 minutes

Functional Validation of HSP150

SDS-PAGE and Western Blotting

Purified HSP150 is analyzed via SDS-PAGE (12.5% acrylamide gels) and Coomassie staining, revealing a ~150 kDa band under reducing conditions. Western blotting with anti-His antibodies or HSP-specific probes confirms identity. For ORP150, nitrocellulose membranes are blocked with 3% BSA, probed with HRP-conjugated antibodies, and developed using 4-chloro-1-naphthol.

Protease Resistance Assays

HSP150’s chaperone activity is assessed by its ability to protect substrates from proteolysis. Incubating HSP150-MDH complexes with proteinase K (0–100 µg/ml) for 10 minutes on ice results in dose-dependent substrate degradation, while HSP150 remains intact. SDS-PAGE quantifies residual substrate, demonstrating HSP150’s protective role.

Bis-ANS Binding to Monitor Conformational Changes

The fluorescent dye bis-ANS labels hydrophobic regions exposed during HSP150 denaturation. Samples heated to 45°C exhibit increased bis-ANS fluorescence (ex/em: 385/470 nm), indicating structural rearrangement. Control experiments with bovine IgG confirm specificity.

Challenges and Optimization Strategies

Solubility and Aggregation

High-level expression in E. coli often leads to inclusion body formation. Co-expression with chaperones (e.g., GroEL/ES) or using solubilization tags (e.g., MBP) mitigates this. Refolding protocols involving stepwise dialysis against decreasing urea concentrations restore activity.

Substrate-Specific Complex Formation

HSP150’s binding capacity varies with substrate identity and stoichiometry. For example, MDH saturates HSP150 at a 0.17:1 (subunit:HSP150 subunit) ratio, while GAPDH requires 0.66:1 for stable complexes .

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying HSP functions in stress-response mechanisms?

  • Methodological Answer : Utilize in vivo models such as Sorbus pohuashanensis (RNA-seq for HSP/HSF pathway analysis under heat stress) or bacterial systems (e.g., E. coli SecB depletion assays with heat-shock induction via O32 overexpression to assess protein export kinetics) . For arthropods, Camponotus ants subjected to desiccation/starvation can evaluate HSP70/40 expression via RT-qPCR .

Q. How can tissue-specific HSP expression profiles be systematically detected and quantified?

  • Methodological Answer : Combine tissue microarrays with immunohistochemistry (e.g., anti-HSPA2 monoclonal antibodies for human tissues) and transcriptomic approaches (RNA-seq with KEGG enrichment for pathways like "Protein families: genetic information processing") . Normalize skewed data using natural log transformations and covariate-adjusted ANOVA/t-tests .

Q. What are validated protocols for isolating HSPs from complex biological matrices?

  • Methodological Answer : For recombinant HSP70 in HEK cells, use sandwich ELISA with anti-HSP70 antibodies for quantification, coupled with HCP clearance validation via immunoassays . In yeast, combine XhoI-SalI fragment deletion analysis with HSF ORF sequencing to confirm HSP-linked phenotypes .

Advanced Research Questions

Q. How do transcriptional repressors like HspR and HrcA interact with chaperones to regulate heat-shock genes in bacteria?

  • Methodological Answer : In H. pylori, employ electrophoretic mobility shift assays (EMSAs) to demonstrate CbpA-mediated inhibition of HspR-DNA binding. Contrast with GroESL titration models for HrcA regulation . Note contradictions: CbpA (a DnaJ-like co-chaperone) suppresses HspR activity, unlike DnaK/GroE activation of HspR/HrcA .

Q. What methodologies resolve functional redundancy among HSP family members (e.g., HSPA1 vs. HSPA2)?

  • Methodological Answer : Use CRISPR/Cas9 tissue-specific knockouts paired with phenotypic rescue assays (e.g., spermatogenesis defects in HSPA2-deficient mice) . Cross-validate with phosphoproteomics to identify unique phosphorylation sites (e.g., HSP27 in EGF/muscarinic signaling) .

Q. How do HSPs coordinate with non-chaperone systems (e.g., redox homeostasis) during multisystem stress?

  • Methodological Answer : Integrate transcriptomics (e.g., flavonol biosynthesis pathways in Sorbus) with enzymatic assays for ROS scavengers (CAT, POD) . For in vitro models, apply HSF1 activators in nematodes to dissect HSP-ROS crosstalk in aging .

Q. What experimental designs address contradictory data on HSP-mediated protein export in prokaryotes?

  • Methodological Answer : Replicate SecB depletion assays with LamB/MBP precursor tracking under heat-shock induction . Compare export efficiency in H. pylori ΔCbpA mutants to test if CbpA’s dual role (chaperone/nucleoid structuring) explains kinetic discrepancies .

Data Analysis and Interpretation

  • Key Tables for Reference :

    Model SystemKey HSPs StudiedMethodologies UsedContradictions IdentifiedReference
    H. pyloriHspR, CbpAEMSA, ChIP-seqCbpA vs. DnaK regulation
    SorbusHSP70, HSF30-likeRNA-seq, qRT-PCRHSP-flavonol pathway crosstalk
    HEK cellsHSP70ELISA, HCP clearanceBatch-specific HCP variability

Critical Considerations

  • Contradictions : SecB-independent protein export facilitated by HSPs challenges classical chaperone models , while CbpA-HspR interactions in H. pylori defy titration-based feedback paradigms .
  • Statistical Rigor : Always apply log transformations to skewed HSP concentration data and include covariates (age, BMI) in regression models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.